molecular formula C11H15BO2 B13620009 (3-Cyclopentylphenyl)boronic acid

(3-Cyclopentylphenyl)boronic acid

Cat. No.: B13620009
M. Wt: 190.05 g/mol
InChI Key: SMEMIYZABKVOFJ-UHFFFAOYSA-N
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Description

(3-Cyclopentylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopentyl group at the third position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopentylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 3-cyclopentylphenylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive boronic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Properties

Molecular Formula

C11H15BO2

Molecular Weight

190.05 g/mol

IUPAC Name

(3-cyclopentylphenyl)boronic acid

InChI

InChI=1S/C11H15BO2/c13-12(14)11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9,13-14H,1-2,4-5H2

InChI Key

SMEMIYZABKVOFJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2CCCC2)(O)O

Origin of Product

United States

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